molecular formula C16H14BrN3O4 B2641353 (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate CAS No. 1197226-07-5

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate

Cat. No.: B2641353
CAS No.: 1197226-07-5
M. Wt: 392.209
InChI Key: NPERESXCJUSURR-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate typically involves the construction of the imidazo[1,2-a]pyridine scaffold followed by functionalization with the 4-bromophenyl group and methanamine. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as:

    Batch Processing: Conducting the synthesis in large reactors with precise control over reaction conditions.

    Continuous Flow Synthesis: Utilizing flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Corresponding oxides of the methanamine group.

    Reduction Products: Reduced forms of the imidazo[1,2-a]pyridine ring.

    Substitution Products: Derivatives with different substituents on the bromophenyl group.

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine: Similar structure with a chlorine substituent instead of bromine.

    (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine: Lacks the halogen substituent on the phenyl ring.

    (2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl)methanamine: Contains a methyl group instead of bromine.

Uniqueness

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets .

Properties

IUPAC Name

[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3.C2H2O4/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14;3-1(4)2(5)6/h1-8H,9,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPERESXCJUSURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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